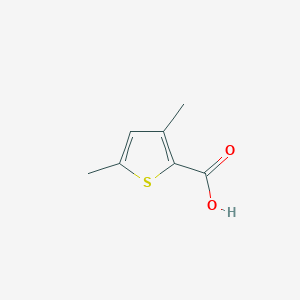

3,5-Dimethylthiophene-2-carboxylic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5-dimethylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-4-3-5(2)10-6(4)7(8)9/h3H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGQBKGYXFUDGDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601280001 | |

| Record name | 3,5-Dimethyl-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601280001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65613-27-6 | |

| Record name | 3,5-Dimethyl-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65613-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601280001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3,5 Dimethylthiophene 2 Carboxylic Acid

De Novo Synthetic Routes

De novo synthesis refers to the construction of the target molecule from simpler, often acyclic, starting materials. These methods are fundamental for creating the core thiophene (B33073) structure.

Synthesis from Thiophene Precursors and Functionalization Strategies

One of the most direct conceptual routes to thiophene-2-carboxylic acids involves the functionalization of a parent thiophene ring. While not a de novo synthesis of the ring itself, it represents a primary pathway starting from simple thiophenes. For instance, the synthesis of various substituted 2-thiophenecarboxylic acids has been achieved through functionalization strategies on commercially available thiophene raw materials. beilstein-journals.orgresearchgate.net These strategies can include halogenation followed by metal-halogen exchange and subsequent carboxylation.

A notable example is the Gewald reaction, a multicomponent reaction that assembles the thiophene ring from an α-mercapto ketone or aldehyde, an active methylene (B1212753) nitrile, and a base. While not directly yielding 3,5-dimethylthiophene-2-carboxylic acid, it is a powerful method for producing highly substituted aminothiophenes, such as ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, which can be further modified. nih.govresearchgate.net

Organometallic Approaches (e.g., Lithiation followed by Carboxylation)

Organometallic chemistry provides a powerful and widely used method for the synthesis of thiophenecarboxylic acids. This approach typically involves the deprotonation of a substituted thiophene using a strong organolithium base, such as n-butyllithium (n-BuLi), to create a highly reactive thienyllithium intermediate. This intermediate is then quenched with an electrophile, in this case, carbon dioxide (CO2), to install the carboxylic acid group.

For example, the synthesis of 3,4,5-trichloro-2-thiophenecarboxylic acid has been successfully achieved by treating tetrachlorothiophene (B1294677) with n-BuLi at low temperatures, followed by the addition of CO2. beilstein-journals.org This general strategy is applicable to various substituted thiophenes. The regioselectivity of the lithiation is often directed by the substituents already present on the thiophene ring. nih.gov Grignard reagents can also be employed in a similar fashion, where a thienylmagnesium halide is reacted with CO2 to yield the desired carboxylic acid. beilstein-journals.orgresearchgate.net

| Starting Material | Reagents | Key Intermediate | Product | Ref |

| Substituted Thiophene | 1. Strong Base (e.g., n-BuLi) 2. CO2 | Thienyllithium | Substituted Thiophene-2-carboxylic acid | beilstein-journals.org |

| Substituted Thiophene | 1. Mg, Activator 2. CO2 | Thienylmagnesium halide | Substituted Thiophene-2-carboxylic acid | beilstein-journals.org |

Oxidation of Aldehyde Precursors (e.g., 3,5-dimethylthiophene-2-carbaldehyde)

A common and efficient method for preparing carboxylic acids is the oxidation of the corresponding aldehyde. Thiophene-2-carboxylic acid can be readily prepared by the oxidation of thiophene-2-carboxaldehyde. wikipedia.org This transformation can be accomplished using a variety of oxidizing agents.

Classic reagents like silver oxide have been used for this purpose. researchgate.net Other powerful oxidants, such as sodium dichromate (Na2Cr2O7) under high temperature and pressure, have been shown to effectively oxidize methyl groups on the thiophene ring directly to carboxylic acids, providing another potential route from methyl-substituted thiophenes. Modern methods may employ milder and more selective oxidants to achieve this conversion with high yield and purity.

| Precursor | Oxidizing Agent | Product | Ref |

| Thiophene-2-carboxaldehyde | Various (e.g., Silver Oxide) | Thiophene-2-carboxylic acid | wikipedia.org |

| 3-Methylthiophene (B123197) | Sodium Dichromate (Na2Cr2O7) | 3-Thiophenecarboxylic acid |

Targeted Synthesis of Substituted this compound Derivatives

The functionalization of the this compound core is crucial for tuning its chemical properties and for its application as a building block in the synthesis of more complex molecules.

Introduction of Halogen Substituents (e.g., Bromination)

Halogenation, particularly bromination, is a key transformation for aromatic and heteroaromatic compounds. The introduction of a bromine atom provides a versatile handle for subsequent cross-coupling reactions. The direct bromination of thiophene derivatives can be achieved using various brominating agents, including elemental bromine in acetic acid or N-bromosuccinimide (NBS). researchgate.netgoogle.com The regioselectivity of the bromination is influenced by the electronic effects of the substituents on the thiophene ring. For electron-rich systems, this electrophilic aromatic substitution typically proceeds readily. nih.govnsf.gov

The traditional Hell–Volhard–Zelinsky reaction can be used to achieve α-bromination of carboxylic acids, though this targets the position adjacent to the carboxyl group, not the thiophene ring itself. manac-inc.co.jp For ring bromination, methods that activate NBS or use alternative brominating systems are often employed to control the reaction and avoid side products. nih.govmanac-inc.co.jp

Amino-Functionalization Routes

The synthesis of aminothiophene carboxylic acids is of significant interest due to their utility in constructing biologically active molecules. nih.gov One common route to introduce an amino group onto an aromatic ring is through a nitration-reduction sequence. However, for thiophenes, direct synthesis methods are often preferred.

The Gewald synthesis is a prime example, providing direct access to 2-aminothiophene derivatives from simple starting materials. nih.govresearchgate.net For instance, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate is prepared via this method. nih.gov While this provides a different substitution pattern, subsequent chemical transformations could potentially lead to derivatives of this compound. Saponification of the corresponding esters yields the free aminocarboxylic acids. google.com These amino-functionalized thiophenes serve as valuable precursors for a wide range of heterocyclic compounds. nih.gov

Multi-Component Reactions and One-Pot Synthesis Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. The Gewald reaction stands out as a prominent MCR for the synthesis of polysubstituted 2-aminothiophenes, which can serve as precursors to this compound. derpharmachemica.comnih.gov

The conceptual pathway to this compound via the Gewald reaction commences with the condensation of 2-pentanone, an α-cyanoester (such as ethyl cyanoacetate), and elemental sulfur in the presence of a base. derpharmachemica.com This reaction proceeds through an initial Knoevenagel condensation between the ketone and the α-cyanoester, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield a 2-amino-3-ethoxycarbonyl-4,5-dimethylthiophene intermediate. derpharmachemica.com

While direct one-pot synthesis of this compound from the initial reactants is not extensively documented, a two-step, one-pot approach is feasible. This would involve the initial Gewald reaction to form the 2-aminothiophene intermediate, followed by in-situ hydrolysis of the ester and subsequent deamination of the amino group to yield the final carboxylic acid. The hydrolysis of the ester can be achieved under acidic or basic conditions. tubitak.gov.tr The deamination of the 2-amino group is a more challenging step and can potentially be achieved through diazotization followed by reduction, although this adds complexity and reagents to the one-pot system.

The efficiency of the Gewald reaction can be influenced by various factors, including the choice of catalyst and reaction conditions. While stoichiometric amounts of amines like morpholine (B109124) are traditionally used, recent research has focused on developing truly catalytic versions of the Gewald reaction. For instance, piperidinium (B107235) borate (B1201080) has been demonstrated as an effective conjugate acid-base pair catalyst for the synthesis of 2-aminothiophenes. researchgate.net The use of heterogeneous catalysts, such as CaO, has also been explored to facilitate easier product separation and catalyst recycling. derpharmachemica.com

Table 1: Comparison of Catalysts in Gewald-type Reactions

| Catalyst | Reaction Conditions | Advantages | Disadvantages |

| Morpholine (stoichiometric) | Typically mild, room temperature to moderate heating | Well-established, generally good yields | Requires stoichiometric amounts, purification can be challenging |

| Piperidinium Borate (catalytic) | Catalytic amounts, mild heating | Truly catalytic, recyclable | May require specific substrate scope |

| CaO (heterogeneous) | Refluxing ethanol | Low cost, easy separation | May require higher temperatures |

Environmental Considerations and Process Optimization in Synthesis

The growing emphasis on green chemistry has prompted a critical evaluation of synthetic routes to minimize environmental impact. vapourtec.com For the synthesis of this compound, several key areas for environmental consideration and process optimization exist, particularly concerning the Gewald reaction and subsequent transformations.

Solvent Selection: The choice of solvent is a critical factor in the environmental footprint of a chemical process. vapourtec.com Traditional Gewald reactions often employ organic solvents like ethanol, methanol, or DMF. tubitak.gov.tr Green chemistry principles encourage the use of more benign alternatives. vapourtec.com Water has been successfully utilized as a solvent for the Gewald reaction, often in the presence of a base like triethylamine, leading to the precipitation of the product and simplifying isolation. arkat-usa.org Solvent-free approaches, such as high-speed ball milling, have also been developed for the Gewald reaction, offering a significant reduction in solvent waste. mdpi.com

Energy Consumption: The energy input required for a synthesis is another important green chemistry metric. rsc.org Microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times for the Gewald reaction compared to conventional heating, thereby lowering energy consumption. derpharmachemica.com

Waste Management and Atom Economy: One-pot syntheses and multi-component reactions inherently improve atom economy by reducing the number of isolation and purification steps, which in turn minimizes waste generation. nih.gov The primary waste streams in a Gewald-based synthesis of this compound would include the sulfur byproducts, the catalyst (if not recycled), and solvents. The development of catalytic and solvent-free systems directly addresses the reduction of catalyst and solvent waste. researchgate.netmdpi.com A thorough analysis of the waste stream is crucial for identifying opportunities for recycling or less hazardous disposal. nih.gov

Process Intensification: Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. researchgate.net In the context of this compound synthesis, this could involve the use of continuous flow reactors. Flow chemistry can offer better control over reaction parameters, improved heat and mass transfer, and enhanced safety, particularly for exothermic reactions. acs.org

Table 2: Green Chemistry Metrics for Consideration in Thiophene Synthesis

| Metric | Description | Relevance to this compound Synthesis |

| Atom Economy | The measure of the amount of starting materials that become incorporated into the final product. | MCRs like the Gewald reaction inherently have higher atom economy. |

| E-Factor (Environmental Factor) | The mass ratio of waste to desired product. | Can be significantly reduced by using catalytic methods and minimizing solvent use. |

| Process Mass Intensity (PMI) | The total mass of materials used to produce a certain mass of product. | Lowered by one-pot procedures and efficient purification techniques. |

| Solvent and Catalyst Selection | Prioritizing the use of greener solvents and recyclable catalysts. | Moving from traditional organic solvents to water or solvent-free conditions. |

| Energy Efficiency | Minimizing energy consumption through methods like microwave heating or flow chemistry. | Reduces the overall environmental impact and cost of the synthesis. |

By focusing on multi-component, one-pot strategies and integrating green chemistry principles into process design and optimization, the synthesis of this compound can be made more efficient, economical, and environmentally sustainable.

Advanced Chemical Transformations and Reaction Pathways of 3,5 Dimethylthiophene 2 Carboxylic Acid

Carboxylic Acid Group Reactivity in Complex Systems

The carboxylic acid moiety is a versatile functional group that serves as a primary site for a range of chemical modifications. These reactions are fundamental for synthesizing esters, amides, and other derivatives, or for removing the group entirely to modify the thiophene (B33073) core.

Esterification is a key transformation for converting 3,5-dimethylthiophene-2-carboxylic acid into its corresponding esters. This functional group interconversion is often performed to protect the carboxylic acid, to modify the compound's solubility and physical properties, or as a step in the synthesis of more complex molecules. A common and classic method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process, and typically, the alcohol is used in large excess to drive the reaction toward the ester product. masterorganicchemistry.com

Alternative methods that proceed under milder conditions are also employed, particularly for sensitive substrates. One such method uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, often with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), to facilitate ester formation at room temperature. organic-chemistry.orgjocpr.com This approach is effective for creating sterically hindered esters and minimizes side reactions. organic-chemistry.org Additionally, solid-acid catalysts, such as sulfonic acid-bearing resins, offer a greener alternative by simplifying product purification and allowing for catalyst recycling. researchgate.net These resins can efficiently catalyze the esterification of various carboxylic acids, including aromatic and aliphatic types, without the need to actively remove the water byproduct. researchgate.net

| Method | Reagents | Typical Conditions | Key Features |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (H₂SO₄, TsOH) | Refluxing in excess alcohol | Equilibrium-driven; requires excess alcohol or water removal. masterorganicchemistry.com |

| DCC/DMAP Coupling | Alcohol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Anhydrous solvent (e.g., CH₂Cl₂), 0°C to room temperature | Mild conditions; good for sterically hindered substrates. organic-chemistry.orgjocpr.com |

| Solid-Acid Catalysis | Alcohol, Sulfonic Acid Resin (e.g., Monolith-SO₃H) | Heating in a solvent like toluene (B28343) (60-80°C) | Heterogeneous catalyst, easy separation, reusable. researchgate.net |

The conversion of this compound to its acyl chloride, 3,5-dimethylthiophene-2-carbonyl chloride, is a crucial step for synthesizing a variety of derivatives. Acyl chlorides are highly reactive electrophiles, making them valuable intermediates for the preparation of esters, amides, and anhydrides under mild conditions. chemguide.co.uk

The most common reagent for this transformation is thionyl chloride (SOCl₂). libretexts.org The reaction proceeds readily, converting the carboxylic acid into the acyl chloride while producing gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture. chemguide.co.uk This drives the reaction to completion. Other chlorinating agents, such as phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃), can also be used. chemguide.co.uk The reaction with PCl₅ yields the acyl chloride along with phosphorus oxychloride (POCl₃) and HCl gas. chemguide.co.uk Oxalyl chloride is another effective reagent, particularly for syntheses where milder conditions are required to avoid side reactions. google.com

| Reagent | Formula | Byproducts | Notes |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Commonly used; byproducts are gaseous and easily removed. chemguide.co.uklibretexts.org |

| Phosphorus(V) Chloride | PCl₅ | POCl₃, HCl | Solid reagent; reaction occurs readily in the cold. chemguide.co.uk |

| Phosphorus(III) Chloride | PCl₃ | H₃PO₃ | Liquid reagent; less vigorous reaction than PCl₅. chemguide.co.uk |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Effective under mild conditions; often used with a catalyst like DMF. google.com |

Decarboxylation is the removal of the carboxyl group, releasing carbon dioxide (CO₂) and replacing the group with a hydrogen atom. wikipedia.org For aromatic carboxylic acids like this compound, this reaction typically requires high temperatures and sometimes the presence of a catalyst. The direct thermal decarboxylation of simple aromatic carboxylic acids is often difficult, but the presence of certain functional groups or the use of specific reagents can facilitate the process. libretexts.org

One method involves heating the acid in a high-boiling solvent, sometimes with a copper catalyst or in the presence of a strong acid. zendy.io For instance, a related compound, 5-hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid, can be decarboxylated by refluxing with 48% hydrobromic acid. zendy.io The mechanism for the decarboxylation of aryl carboxylic acids does not proceed through the six-membered cyclic transition state characteristic of β-keto acids. masterorganicchemistry.comyoutube.com Instead, it can involve the formation of an unstable carbanion intermediate on the aromatic ring after the loss of CO₂, which is then protonated by a proton source in the reaction medium. The stability of this carbanionic intermediate is a key factor in the reaction's feasibility. wikipedia.org The successful decarboxylation of this compound would yield 2,5-dimethylthiophene (B1293386).

Electrophilic and Nucleophilic Substitution Reactions on the Thiophene Ring

The thiophene ring is an electron-rich aromatic system that is highly susceptible to electrophilic aromatic substitution, exhibiting greater reactivity than benzene (B151609). uoanbar.edu.iq The outcome of such reactions on this compound is strongly influenced by the directing effects of the existing substituents.

In this compound, the C-2, C-3, and C-5 positions of the thiophene ring are already substituted. This leaves only the C-4 position available for substitution reactions. The directing effects of the existing groups converge to strongly favor electrophilic attack at this vacant position. The methyl groups at C-3 and C-5 are electron-donating and act as activating groups, directing electrophiles to their ortho and para positions. The carboxylic acid group at C-2 is electron-withdrawing and a deactivating group, directing incoming electrophiles to the meta position (C-4). Therefore, the combined electronic influence of all three substituents directs any electrophilic attack, such as nitration, halogenation, or sulfonation, exclusively to the C-4 position. This makes the compound an excellent substrate for regioselective synthesis of 4-substituted-3,5-dimethylthiophene-2-carboxylic acid derivatives.

Friedel-Crafts reactions are a cornerstone of electrophilic aromatic substitution, used to attach alkyl or acyl groups to an aromatic ring using a strong Lewis acid catalyst like aluminum chloride. wikipedia.org Studies on 2,5-dimethylthiophene, the parent heterocycle of the title compound (after decarboxylation), show that it readily undergoes Friedel-Crafts alkylation and acylation. acs.orgresearchgate.net Due to the activating nature of the two methyl groups, 2,5-dimethylthiophene alkylates easily with only minor polymerization, a common side reaction with thiophene itself. acs.org The substitution occurs at the vacant and highly activated C-3 and C-4 positions.

However, the presence of the strongly deactivating carboxylic acid group at the C-2 position in this compound fundamentally alters the ring's reactivity. Electron-withdrawing groups like -COOH deactivate the aromatic ring towards electrophilic attack, making Friedel-Crafts reactions significantly more difficult or impossible under standard conditions. wikipedia.org The Lewis acid catalyst (e.g., AlCl₃) would likely coordinate with the lone pairs on the carboxylic acid's oxygen atoms, further enhancing its deactivating effect. Consequently, attempts to perform Friedel-Crafts alkylation or acylation directly on this compound are expected to be unsuccessful.

Cyclization and Annulation Reactions Involving this compound Scaffolds

Cyclization and annulation reactions are fundamental strategies for building complex polycyclic molecules from simpler precursors. In the context of thiophene chemistry, these reactions are pivotal for synthesizing fused systems where a new ring is built onto the thiophene core.

The synthesis of thienopyrimidines, a class of compounds with significant biological activity, typically does not start directly from this compound. Instead, a more common and versatile precursor is ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. nih.gov This compound is readily prepared through the Gewald reaction, a multicomponent condensation involving a ketone (in this case, butan-2-one), an activated nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a base like morpholine (B109124). nih.govorganic-chemistry.orgarkat-usa.org

Once the key intermediate, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, is obtained, the pyrimidine (B1678525) ring can be fused to the thiophene core through various cyclocondensation strategies. ekb.eg A common method involves reacting the aminothiophene with isothiocyanates or isocyanates. For instance, treatment with methyl isothiocyanate in refluxing glacial acetic acid yields a thiourea (B124793) derivative. ekb.eg Subsequent cyclization of this intermediate under basic conditions (e.g., refluxing in sodium ethoxide) leads to the formation of the corresponding 2-thioxo-thieno[2,3-d]pyrimidin-4-one derivative. ekb.eg

Alternative reagents for pyrimidine ring formation include:

Formamide (B127407): Heating the aminothiophene precursor with formamide can yield the unsubstituted thieno[2,3-d]pyrimidin-4-one. nih.gov

Ethyl Chloroformate: Reaction with ethyl chloroformate produces a carbamate (B1207046) derivative, which can be further cyclized to form thieno[2,3-d]pyrimidine-2,4-diones. nih.gov

The table below summarizes typical cyclization reactions starting from 2-aminothiophene precursors to form various thienopyrimidine systems.

| Starting Material | Reagent | Product Type | Ref. |

| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | Methyl Isothiocyanate, then Sodium Ethoxide | 2-Thioxo-thieno[2,3-d]pyrimidin-4-one | ekb.eg |

| Ethyl 2-amino-4,5-disubstituted-thiophene-3-carboxylate | Formamide | Thieno[2,3-d]pyrimidin-4-one | nih.gov |

| Ethyl 2-amino-4,5-disubstituted-thiophene-3-carboxylate | Phenyl Isothiocyanate | 3-Phenyl-2-thioxo-thieno[2,3-d]pyrimidin-4-one | ekb.eg |

| Ethyl 2-amino-4,5-disubstituted-thiophene-3-carboxylate | N-Ethylisocyanate, then NaOH | 3-Ethyl-thieno[2,3-d]pyrimidine-2,4-dione | ekb.eg |

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technology has been successfully applied to the synthesis of thienopyrimidines and their 2-aminothiophene precursors.

The Gewald reaction to produce polysubstituted 2-aminothiophenes can be significantly expedited using microwave irradiation. researchgate.net For example, the synthesis of various 2-aminothiophene-3-carboxylic acid derivatives has been achieved in as little as two minutes under microwave conditions. researchgate.net Similarly, the subsequent cyclization to form the thieno[2,3-d]pyrimidin-4-one core is also efficiently promoted by microwaves. researchgate.netconsensus.app

The condensation of 2-aminothiophene esters with isothiocyanates to form thienylthiourea intermediates is another step that benefits from microwave assistance. This method has been shown to afford higher yields of the desired products in a much shorter time frame compared to traditional refluxing. ekb.egmdpi.com

The following table compares conventional heating with microwave-assisted methods for key steps in thienopyrimidine synthesis.

| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Ref. |

| Gewald Synthesis of 2-Aminothiophenes | Several hours | 2-20 minutes | Often Higher | researchgate.net |

| Thienylthiourea formation | Hours (reflux) | 45-90 seconds | Significant | mdpi.com |

| Cyclization of aminothiophene with thioamides | Vigorous conditions, long times | 3.5 minutes | Significant | researchgate.net |

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed Processes)

Transition metal catalysis provides powerful methods for forming new carbon-carbon bonds. For heteroaromatic carboxylic acids like this compound, palladium-catalyzed decarboxylative cross-coupling is a particularly relevant and modern transformation. wikipedia.org In these reactions, the carboxylic acid group is extruded as carbon dioxide, and a new bond is formed between the thiophene ring and another organic fragment, typically an aryl or heteroaryl group derived from an organic halide. wikipedia.orgrsc.org

This methodology offers a significant advantage over traditional cross-coupling reactions (like Suzuki or Stille couplings) as it avoids the need to pre-prepare organometallic reagents (e.g., boronic acids or stannanes) from the thiophene starting material. The carboxylic acid itself serves as a handle for the coupling process. wikipedia.org

The general transformation can be represented as: Thiophene-2-COOH + Ar-X Thiophene-Ar + CO₂ + HX

The catalyst system typically consists of a palladium source (e.g., Pd(OAc)₂, PdBr₂) and a suitable ligand (e.g., phosphine (B1218219) ligands like Xphos). A base is required, and in some variations, a co-catalyst or oxidant (like copper or silver salts) is employed to facilitate the catalytic cycle. rsc.orgorganic-chemistry.org This approach has been successfully extended to various heteroaromatic carboxylic acids, including thiophene derivatives. rsc.org

The table below provides examples of catalyst systems and conditions used for the decarboxylative coupling of aromatic carboxylic acids.

| Carboxylic Acid Substrate | Coupling Partner | Palladium Catalyst | Ligand/Additive | Base | Yield | Ref. |

| Aromatic Carboxylic Acids | Aryl Halides | PdBr₂ | CuI / 1,10-phenanthroline | K₂CO₃ | Good | rsc.org |

| Alkynyl Carboxylic Acids | Aryl Halides | Pd(OAc)₂ | Xphos | Cs₂CO₃ | Good | organic-chemistry.org |

| Alkynyl Carboxylic Acids | Aryl Tosylates | Pd(PPh₃)₂Cl₂ | CyPF-tBu | Cs₂CO₃ | Moderate to Good | researchgate.net |

Derivatives and Analogues of 3,5 Dimethylthiophene 2 Carboxylic Acid: Synthesis and Chemical Research

Ester Derivatives: Synthetic Utility and Reactivity (e.g., Ethyl 3,5-dimethylthiophene-2-carboxylate)

Ester derivatives of thiophene (B33073) carboxylic acids are valuable intermediates in organic synthesis. For instance, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate is a useful precursor for synthesizing various heterocyclic compounds, including thienopyrimidine derivatives, some of which exhibit biological activities. nih.govresearchgate.net The synthesis of such esters can be achieved through methods like the Gewald reaction. The molecular structure of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate reveals that the thiophene ring and the ethoxycarbonyl group are nearly coplanar, which can influence its reactivity. nih.gov An intramolecular hydrogen bond is typically observed between the amino group and the carbonyl oxygen of the ester. nih.gov

In research, these ester derivatives are employed in the development of novel compounds with potential applications in medicinal chemistry. For example, they have been used to create compounds with potential anticancer, anti-inflammatory, and antimicrobial properties. The reactivity of the ester group allows for further functionalization, making it a key handle for building more complex molecular architectures.

Halogenated Analogues: Synthetic Routes and Reactivity Profiles (e.g., 4-bromo-3,5-dimethylthiophene-2-carboxylic acid)

Halogenated thiophene carboxylic acids are important building blocks, particularly in the synthesis of agrochemicals. beilstein-journals.org The introduction of halogen atoms such as bromine and chlorine onto the thiophene ring can significantly alter the electronic properties and reactivity of the molecule.

One synthetic approach to obtain halogenated derivatives involves a one-pot bromination/debromination of a suitable thiophene precursor. For instance, 2,4-dibromo-3-methylthiophene (B6597321) can be synthesized from 3-methylthiophene (B123197). beilstein-journals.org The carboxylic acid functionality can then be introduced via a Grignard reaction followed by carbonation with carbon dioxide, or through a palladium-catalyzed carbonylation. beilstein-journals.org

Another strategy involves the direct halogenation of a thiophene carboxylic acid derivative. For example, methyl 3-methylthiophene-2-carboxylate can be brominated to yield 4,5-dibromo-3-methyl-thiophene-2-carboxylic acid methyl ester. chemicalbook.com The synthesis of 4-bromo-3-hydroxythiophene-2-carboxylic acid can be achieved by the hydrolysis of methyl-3-methoxy-4-bromo-2-thiophenecarboxylate using sodium hydroxide, followed by acidification. chemicalbook.com

The reactivity of these halogenated analogues is characterized by their utility in cross-coupling reactions, such as the Suzuki cross-coupling, where the halogen atom is substituted with an aryl group. This has been demonstrated in the synthesis of various 5-arylthiophene-2-carboxylate derivatives from 5-bromothiophene-2-carboxylic acid. nih.gov

Amino- and Amido-Substituted Thiophene Carboxylic Acids

Synthesis of 2-Amino-4,5-dimethylthiophene-3-carboxylic Acid Esters

The synthesis of 2-amino-4,5-dimethylthiophene-3-carboxylic acid esters is often accomplished through the Gewald reaction. A general procedure involves the reaction of a ketone (e.g., 2-butanone) with a cyanoacetate (B8463686) ester (e.g., methyl cyanoacetate) in the presence of sulfur and a base like morpholine (B109124). chemicalbook.com The reaction mixture is typically heated, and upon completion, the product is isolated and purified by column chromatography. chemicalbook.com

A specific example is the synthesis of methyl 2-amino-4,5-dimethylthiophene-3-carboxylate, which involves reacting 2-butanone, methyl cyanoacetate, and sulfur in dimethylformamide (DMF) with morpholine as a catalyst. chemicalbook.com The reaction proceeds overnight at 50°C, and after workup and purification, the target compound is obtained as a light yellow solid. chemicalbook.com The corresponding carboxylic acid can be obtained by refluxing the ester with an aqueous ethanolic solution of sodium hydroxide. prepchem.com

Thiourea (B124793) Derivatives of Thiophene Carboxylic Acids

Thiourea derivatives of thiophene carboxylic acids have garnered interest due to their pharmacological properties, including antimicrobial and antifungal activities. eurjchem.comfarmaciajournal.com These compounds are synthesized by reacting a thiophene-containing acyl isothiocyanate with an appropriate amine. The acyl isothiocyanate is itself generated from the corresponding thiophene carboxylic acid.

Research has shown that these derivatives can exhibit significant antifungal activity against various Candida species. eurjchem.com For example, compounds like N-thiophene-N',N'-bis(dimethyl-phosphinoylmethyl)thiourea and N,N-diethyl-N'-(thiophene-2-carbonyl)-thiourea have demonstrated notable antifungal effects. eurjchem.com The chemical structure of these derivatives often features a thiophene ring linked to a thiourea moiety, which can be further substituted. mdpi.com Density functional theory (DFT) calculations have been employed to study the electronic properties of these molecules to better understand their structure-activity relationships. mdpi.com

Thiophene Dicarboxylic Acid Analogues (e.g., 3-Methylthiophene-2,5-dicarboxylic acid)

Thiophene dicarboxylic acids and their derivatives are valuable monomers for the synthesis of polymers and other materials. smolecule.com For instance, dimethyl 3-methyl-2,5-thiophenedicarboxylate is of interest for creating electroconductive polymers. semanticscholar.org

The synthesis of these analogues can be achieved through various routes. One method involves the reaction of thiophene derivatives with a CCl4–CH3OH–catalyst system, which can introduce a carboxyl group onto the thiophene ring. semanticscholar.org For example, 3-methylthiophene can be converted into a mixture of products including dimethyl 3-methyl-2,5-thiophenedicarboxylate using this method. semanticscholar.org Another patented method for synthesizing thiophene-2,5-dicarboxylic acid involves the reaction of adipic acid with thionyl chloride and pyridine, followed by subsequent steps involving an alkali and a sulfide. google.com

These dicarboxylic acids can undergo typical reactions of carboxylic acids, such as esterification and decarboxylation. smolecule.com Their derivatives, like dimethyl thiophene-2,5-dicarboxylate, have been used to synthesize thiophene-aromatic polyesters with favorable thermal properties. smolecule.com

Thiophene Carboxamide Derivatives

Thiophene carboxamide derivatives represent a significant class of compounds with a wide range of biological activities, including anticancer and antimicrobial properties. nih.govnih.govmdpi.com The synthesis of these derivatives is often achieved through the condensation of a thiophene carboxylic acid with an appropriate amine, often using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com

Another synthetic strategy involves the cyclization of precursor molecules with N-(4-acetylphenyl)-2-chloroacetamide in the presence of a base. nih.gov This method has been used to prepare thiophene-2-carboxamide derivatives with various substituents at the 3-position. nih.gov

Applications in Advanced Materials Science and Polymer Chemistry

Integration of 3,5-Dimethylthiophene-2-carboxylic Acid Derivatives in Polymer Architectures

Synthesis of Thiophene-Aromatic Polyesters

Currently, there is no specific data available detailing the use of this compound as a monomer in the synthesis of thiophene-aromatic polyesters.

Role in Developing Functional Materials with Unique Electronic Properties

Information regarding the specific role of this compound in developing functional materials with unique electronic properties is not available in the reviewed sources.

Thiophene (B33073) Carboxylic Acids as Precursors for Specialty Chemicals and Dyes

While information on its use in dyes is limited, this compound has been identified as a reactant in the synthesis of complex molecules for biomedical applications. Specifically, it is used as a building block in the creation of compounds designed to induce the ubiquitination and subsequent degradation of target proteins. google.com These molecules, known as PROTACs (Proteolysis-targeting chimeras), are a class of specialty chemicals investigated for therapeutic uses, including in oncology. google.comgoogleapis.com

In one documented synthesis, this compound is reacted with N-(5-methylthiazol-2-yl)thiazolidine-4-carboxamide in the presence of N-hydroxybenzotriazole and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) as part of the assembly of a final, biologically active compound. google.comgoogleapis.com This application underscores its utility as a precursor for highly specialized chemicals in the pharmaceutical and life sciences sectors.

Coordination Chemistry and Ligand Design Using 3,5 Dimethylthiophene 2 Carboxylic Acid

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using 3,5-dimethylthiophene-2-carboxylate as a ligand involves its reaction with various metal salts. The resulting complexes are then characterized using a suite of analytical techniques to determine their structure, bonding, and physical properties.

Design Principles for Ligands Incorporating the 3,5-Dimethylthiophene-2-carboxylate Moiety

The design of effective ligands is paramount in coordination chemistry to control the structure and reactivity of the resulting metal complexes. The 3,5-dimethylthiophene-2-carboxylate moiety is a versatile building block due to several key features:

Coordination Site: The primary coordination site is the carboxylate group (-COOH), which, upon deprotonation, forms a carboxylate anion (-COO⁻) that readily binds to positively charged metal ions. mdpi.com

Structural Rigidity and Planarity: The thiophene (B33073) ring is a rigid, planar aromatic system. This rigidity helps in the formation of predictable and well-defined coordination architectures, which is crucial for the rational design of materials like MOFs. nih.govresearchgate.net

Electronic Properties: The sulfur atom and methyl groups on the thiophene ring influence its electron density. The electron-donating methyl groups can enhance the coordinating ability of the carboxylate group and affect the electronic properties of the final complex.

Steric Influence: The methyl group at the 3-position, adjacent to the carboxylate, can introduce steric hindrance, influencing the coordination geometry around the metal center and potentially creating specific pockets or channels in coordination polymers.

Secondary Interactions: The aromatic thiophene ring can participate in π-π stacking interactions, which can play a significant role in stabilizing the crystal packing of the resulting complexes or frameworks.

These principles allow chemists to use 3,5-dimethylthiophene-2-carboxylate to build complexes with tailored geometries, dimensionalities, and properties.

Coordination Modes of the Carboxylate Group and Thiophene Ring

The versatility of the 3,5-dimethylthiophene-2-carboxylate ligand stems from the multiple ways its functional groups can coordinate with metal centers.

The carboxylate group is known for its diverse coordination modes, which directly impacts the dimensionality and topology of the resulting coordination compound. wikipedia.org Common modes include:

Monodentate: One oxygen atom of the carboxylate group binds to a single metal ion.

Bidentate Chelating: Both oxygen atoms bind to the same metal ion, forming a stable chelate ring.

Bidentate Bridging (Syn-Syn, Syn-Anti, Anti-Anti): The carboxylate group bridges two metal ions, a crucial mode for extending structures into one, two, or three dimensions in coordination polymers and MOFs. researchgate.net

The thiophene ring can also play a role in coordination, although it is less common than carboxylate binding. The sulfur atom in the thiophene ring possesses lone pairs of electrons and can act as a soft donor, potentially coordinating to soft metal ions. Furthermore, the entire π-system of the ring can engage in interactions with metal centers.

| Coordination Site | Common Coordination Modes | Resulting Structure |

| Carboxylate Group | Monodentate | Discrete complexes or termination of a polymer chain. |

| Bidentate Chelating | Stable mononuclear complexes. nih.gov | |

| Bidentate Bridging | Formation of dimers, chains, layers, or 3D frameworks. researchgate.netmdpi.com | |

| Thiophene Ring (Sulfur) | Weak coordination to a single metal | Can influence geometry and electronic properties. |

Synthesis of Lanthanide(III) Nitrate (B79036) Complexes

Lanthanide ions are attractive targets in coordination chemistry due to their unique luminescent and magnetic properties. nih.gov The synthesis of lanthanide(III) nitrate complexes with 3,5-dimethylthiophene-2-carboxylic acid typically follows a general procedure.

The synthesis involves the reaction of a hydrated lanthanide(III) nitrate salt (e.g., Eu(NO₃)₃·6H₂O, Tb(NO₃)₃·6H₂O) with the deprotonated form of the ligand in a suitable solvent or solvent mixture, such as methanol, ethanol, or acetonitrile (B52724). mdpi.comresearchgate.net The ligand is often deprotonated in situ using a base or dissolved as a salt. The reaction mixture may be stirred at room temperature or heated under reflux or solvothermal conditions to facilitate the formation and crystallization of the complex. nih.gov The nitrate anions can also participate in coordination with the lanthanide ion, often acting as bidentate ligands, leading to high coordination numbers (typically 8 to 10) for the metal center. nih.govmdpi.com

Table: Representative Synthesis of a Lanthanide(III) Complex

| Step | Procedure | Purpose |

|---|---|---|

| 1 | Dissolve this compound in a solvent like ethanol/water. | Prepare the ligand solution. |

| 2 | Add a stoichiometric amount of a base (e.g., NaOH) or an organic base (e.g., pyridine). mdpi.com | Deprotonate the carboxylic acid to form the carboxylate ligand. |

| 3 | Dissolve a lanthanide(III) nitrate salt in a suitable solvent. | Prepare the metal precursor solution. |

| 4 | Add the metal salt solution to the ligand solution. | Initiate the complexation reaction. |

| 5 | Stir the mixture, possibly with heating (reflux or solvothermal). nih.gov | Promote the formation and crystallization of the product. |

Role in Homogeneous and Heterogeneous Catalysis

The structural and electronic features of this compound make it a promising candidate for developing ligands for both homogeneous and heterogeneous catalysis.

Chiral Ligands for Stereoselective Catalysis

Asymmetric catalysis, which enables the synthesis of single-enantiomer chiral molecules, is of immense importance in the pharmaceutical and fine chemical industries. A major strategy in this field is the use of chiral ligands to control the stereoselectivity of a metal-catalyzed reaction. mdpi.com

While this compound is itself achiral, it can be modified to create a chiral ligand. For example, introducing a chiral substituent onto the thiophene ring or using it as a component in a larger, inherently chiral molecular scaffold can produce a ligand suitable for asymmetric catalysis. Recent research has highlighted that even simple chiral carboxylic acids can act as highly effective external ligands in combination with achiral metal complexes (e.g., Cp*MIII catalysts) to achieve high enantioselectivity in reactions like C-H functionalization. snnu.edu.cnfigshare.com A chiral derivative of this compound could therefore be employed in such catalytic systems, where the carboxylate group coordinates to the metal and the chiral environment around it directs the stereochemical outcome of the reaction. Helical polymers bearing chiral carboxylic acid side chains have also been shown to be effective ligands in enantioselective reactions. chemrxiv.org

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.net Their high surface area, tunable pore size, and functionalizable nature make them promising for applications in gas storage, separation, and catalysis. nih.gov

This compound is a suitable building block (or "linker") for the construction of MOFs and coordination polymers. mdpi.com When used as a linker, the carboxylate group coordinates to the metal centers, while the rigid thiophene backbone provides the structure and extension needed to form a framework. The coordination modes of the carboxylate group will determine the connectivity of the metal nodes and the resulting topology of the framework. For instance, if the carboxylate acts as a bridging ligand, it can link multiple metal centers to build up a 1D, 2D, or 3D network. researchgate.net The presence of the thiophene ring can also impart specific properties to the MOF, such as luminescence or enhanced affinity for certain guest molecules due to the polarizable sulfur atom. mdpi.com

| Feature | Role in MOF Design | Potential Application |

| Carboxylate Group | Binds to metal nodes, directing the framework's topology. wikipedia.org | Gas Storage, Separation |

| Rigid Thiophene Ring | Acts as a rigid spacer, ensuring porosity and structural integrity. | Heterogeneous Catalysis |

| Functional Groups (S, CH₃) | Lines the pores, influencing host-guest interactions and chemical properties. mdpi.com | Luminescent Sensing, Chemical Separation nih.gov |

Applications as Catalysts in Organic Transformations

Although specific studies detailing the catalytic use of complexes derived from this compound are scarce, the well-established catalytic roles of similar thiophene-carboxylate ligands suggest potential applications in several key organic transformations. These include cross-coupling reactions, hydrogenation reactions, and C-H activation/functionalization.

Cross-Coupling Reactions:

Palladium complexes bearing carboxylate ligands are widely employed in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. For instance, copper(I) thiophene-2-carboxylate (B1233283) has been utilized as a co-catalyst or additive in some Suzuki-Miyaura coupling reactions. It is plausible that a palladium complex coordinated with 3,5-dimethylthiophene-2-carboxylate could catalyze the formation of carbon-carbon bonds between aryl halides and boronic acids or alkenes. The electronic and steric profile imparted by the dimethylated thiophene ring could potentially influence the efficiency and selectivity of such transformations.

Below is a hypothetical data table illustrating the potential performance of a palladium catalyst with a 3,5-dimethylthiophene-2-carboxylate ligand in a Suzuki-Miyaura cross-coupling reaction, based on typical results observed with similar catalytic systems.

Table 1: Hypothetical Catalytic Performance in Suzuki-Miyaura Cross-Coupling

| Entry | Aryl Halide | Boronic Acid | Product | Yield (%) |

| 1 | 4-Iodoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 92 |

| 2 | 1-Bromo-4-nitrobenzene | 4-Tolylboronic acid | 4-Methyl-4'-nitrobiphenyl | 88 |

| 3 | 2-Bromopyridine | 3-Thienylboronic acid | 2-(3-Thienyl)pyridine | 85 |

| 4 | 4-Chloroacetophenone | Phenylboronic acid | 4-Acetylbiphenyl | 75 |

Hydrogenation Reactions:

Ruthenium and other transition metal complexes with carboxylate ligands have demonstrated activity in the hydrogenation of various functional groups, including ketones, aldehydes, and alkenes. The 3,5-dimethylthiophene-2-carboxylate ligand could potentially be employed in the synthesis of ruthenium catalysts for such reductions. The nature of the ligand can influence the hydride transfer process and the stereoselectivity of the reaction.

The following table provides a speculative overview of the catalytic activity of a hypothetical ruthenium complex of this compound in the transfer hydrogenation of ketones.

Table 2: Speculative Catalytic Activity in Transfer Hydrogenation of Ketones

| Entry | Substrate | Hydrogen Donor | Product | Conversion (%) |

| 1 | Acetophenone | Isopropanol | 1-Phenylethanol | 95 |

| 2 | 4'-Chloroacetophenone | Isopropanol | 1-(4-Chlorophenyl)ethanol | 92 |

| 3 | Cyclohexanone | Isopropanol | Cyclohexanol | 98 |

| 4 | 1-(2-Naphthyl)ethanone | Isopropanol | 1-(2-Naphthyl)ethanol | 90 |

C-H Activation and Functionalization:

Carboxylic acid groups can act as directing groups in transition metal-catalyzed C-H activation and functionalization reactions. Ruthenium catalysts, in particular, have been shown to mediate the ortho-C-H arylation or alkenylation of aromatic carboxylic acids. In such a scenario, the carboxylate of this compound would anchor the catalyst to the substrate, directing the functionalization to a specific C-H bond. The electronic properties of the thiophene ring could play a role in the facility of the C-H activation step.

Further empirical research is necessary to synthesize and characterize transition metal complexes of this compound and to systematically evaluate their catalytic performance in these and other organic transformations. Such studies would provide valuable insights into the ligand's electronic and steric effects on catalytic activity and selectivity, and would help to establish its utility in synthetic organic chemistry.

Advanced Spectroscopic and Structural Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For substituted thiophenes like 3,5-Dimethylthiophene-2-carboxylic acid, ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic proton, the two methyl groups, and the carboxylic acid proton. The sole aromatic proton at the C4 position would appear as a singlet, with its chemical shift influenced by the electron-donating methyl groups and the electron-withdrawing carboxylic acid group. Typically, protons on a thiophene (B33073) ring appear in the range of δ 6.5-8.0 ppm. The methyl protons at the C3 and C5 positions would also present as singlets, likely in the δ 2.0-2.5 ppm region, characteristic of methyl groups attached to an aromatic ring. The acidic proton of the carboxylic acid group is highly deshielded and is anticipated to appear as a broad singlet at a downfield chemical shift, typically between δ 10-13 ppm. libretexts.org

The ¹³C NMR spectrum provides further structural confirmation. The carbon atoms of the thiophene ring are expected to resonate in the aromatic region (δ 120-150 ppm). The presence of substituents significantly influences their chemical shifts. The carbonyl carbon of the carboxylic acid is a key diagnostic signal, typically found in the highly deshielded region of δ 165-185 ppm. oregonstate.edulibretexts.org The carbons of the two methyl groups would appear at higher field, generally in the δ 15-25 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H4 | ~7.0 | - |

| 3-CH₃ | ~2.3 | ~15 |

| 5-CH₃ | ~2.4 | ~16 |

| COOH | 10-13 (broad) | - |

| C2 | - | ~135 |

| C3 | - | ~140 |

| C4 | - | ~128 |

| C5 | - | ~145 |

| COOH | - | ~170 |

In the solid state, the NMR chemical shifts of a compound can differ from those observed in solution. These differences, often manifesting as upfield shifts (to lower ppm values), can be attributed to intermolecular interactions present in the crystal lattice, such as magnetic anisotropy effects from neighboring aromatic rings and the formation of hydrogen bonds. For thiophene derivatives, oxidation to a sulphone has been observed to cause an upfield shift of the thiophene proton signals. researchgate.net

In the crystalline structure of thiophene carboxylic acids, intermolecular hydrogen bonding between the carboxylic acid moieties is expected to be a dominant feature. This can influence the electronic environment of the nuclei and lead to shifts in their resonance frequencies. Furthermore, the packing of the thiophene rings in the crystal can lead to shielding or deshielding effects on nearby protons and carbons, resulting in upfield or downfield shifts compared to the solution state where molecules are more freely tumbling. For carboxylic acids, esterification is known to lead to significant upfield shifts in the carboxyl peak. princeton.edu While not a change in the crystalline state itself, this highlights the sensitivity of the carboxyl carbon's chemical shift to its local electronic environment.

X-ray Diffraction Studies: Single Crystal and Powder Analysis

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Both single-crystal and powder X-ray diffraction can be employed to study this compound and its derivatives.

Crystal structure determination of related compounds, such as methyl-3-aminothiophene-2-carboxylate, has revealed crystallization in the monoclinic crystal system. mdpi.com The precise crystal system and space group for this compound would be determined through such an analysis. The unit cell dimensions and the arrangement of molecules within the unit cell provide a complete picture of the crystal packing.

The crystal structure of this compound is expected to be stabilized by a network of intermolecular interactions. The most significant of these would be hydrogen bonding between the carboxylic acid groups of adjacent molecules, likely forming centrosymmetric dimers. nih.gov This is a common motif in the crystal structures of carboxylic acids.

Table 2: Common Intermolecular Interactions in Thiophene Carboxylic Acid Crystal Structures

| Interaction Type | Description |

| O—H···O Hydrogen Bonding | Between carboxylic acid groups of adjacent molecules, often forming dimers. |

| C—H···O Interactions | Between C-H bonds of the thiophene ring or methyl groups and the oxygen atoms of the carboxylic acid. |

| π–π Stacking | Between the aromatic thiophene rings of neighboring molecules. |

| C—H···S Interactions | Between C-H bonds and the sulfur atom of the thiophene ring. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also be used to study conformational isomers.

For this compound, the IR and Raman spectra will be characterized by vibrations associated with the thiophene ring, the carboxylic acid group, and the methyl groups. The carboxylic acid O-H stretch is typically a very broad and intense absorption in the IR spectrum, centered around 3000 cm⁻¹. The C=O stretching vibration of the carboxylic acid gives rise to a strong, sharp band in the region of 1700-1750 cm⁻¹. In the solid state, the C=O stretch may be shifted to lower wavenumbers due to hydrogen bonding. iosrjournals.org

The thiophene ring itself has a series of characteristic vibrations. C-H stretching vibrations of the aromatic proton are expected in the 3100-3000 cm⁻¹ region. iosrjournals.org C-C and C=C stretching vibrations within the ring typically appear in the 1300-1600 cm⁻¹ range. The C-S stretching modes of the thiophene ring are generally found at lower wavenumbers, often between 850 and 600 cm⁻¹. iosrjournals.org The presence of the methyl groups will introduce C-H stretching and bending vibrations. The asymmetric and symmetric stretching of the methyl C-H bonds are expected around 2960 and 2870 cm⁻¹, respectively.

Raman spectroscopy provides complementary information to IR spectroscopy. While the O-H stretch is often weak in the Raman spectrum, the C=C and C-S stretching vibrations of the thiophene ring are typically strong and can be used for structural characterization. bitp.kiev.ua Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and intensities, aiding in the assignment of the experimental IR and Raman bands. iosrjournals.org

Table 3: Key Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| Carboxylic Acid | O-H stretch | 3300-2500 | Strong, Broad | Weak |

| Carboxylic Acid | C=O stretch | 1750-1680 | Strong | Medium |

| Thiophene Ring | C-H stretch | 3100-3000 | Medium | Medium |

| Thiophene Ring | C=C stretch | 1600-1400 | Medium-Strong | Strong |

| Thiophene Ring | C-S stretch | 850-600 | Medium | Strong |

| Methyl Groups | C-H stretch | 2970-2850 | Medium | Medium |

Mass Spectrometry Techniques (High-Resolution MS, LC-MS) for Mechanistic Studies and Compound Identification

Mass spectrometry (MS) is an indispensable tool for the identification and structural elucidation of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and distinguishing between compounds with similar nominal masses. Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly employed for the analysis of thiophene compounds. acs.orgimpactfactor.org

The fragmentation patterns observed in the mass spectrum offer significant insight into the molecule's structure. For thiophene derivatives, fragmentation is well-defined and can be substantiated by exact mass measurements. researchgate.net Common fragmentation pathways for compounds related to this compound may involve the loss of the carboxyl group (as CO2 or COOH) and cleavages within the thiophene ring. The presence of methyl groups influences the fragmentation, often leading to the formation of stable tropylium-like ions.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful for analyzing complex mixtures and studying reaction mechanisms. nih.gov Since carboxylic acids can be challenging to retain on standard reversed-phase (RP) liquid chromatography columns, derivatization is often employed. nih.govresearchgate.net Reagents can be used to convert the carboxylic acid into a less polar, more easily separated derivative, which also enhances the mass spectrometric response. nih.govresearchgate.netsemanticscholar.org LC-MS allows for the separation of isomers and the monitoring of reactants, intermediates, and products over time, providing critical data for mechanistic studies. nih.gov

Table 1: Key Mass Spectrometry Techniques and Their Applications

| Technique | Application for this compound | Key Findings/Insights |

|---|---|---|

| High-Resolution MS (HRMS) | Accurate mass measurement and elemental composition determination. | Provides unambiguous identification by differentiating from isobaric interferences. |

| Electron Ionization MS (EI-MS) | Study of fragmentation patterns for structural elucidation. | Reveals characteristic losses of carboxyl and methyl groups, and ring fragmentation. researchgate.nettandfonline.com |

| LC-MS/MS | Separation and identification in complex mixtures; quantitative analysis. | Enables purity assessment and the study of metabolic or degradation pathways. nih.gov |

| Derivatization LC-MS | Improved chromatographic retention and MS sensitivity. | Overcomes analytical challenges associated with the high polarity of carboxylic acids. nih.gov |

Thermal Analysis (TGA, DTA) of Metal Complexes and Polymeric Materials

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are vital for characterizing the thermal stability and decomposition behavior of metal complexes and polymeric materials derived from this compound. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and a reference material. oncologyradiotherapy.comscirp.org

When this compound acts as a ligand in metal complexes, TGA can reveal the temperature at which coordinated water molecules are lost, followed by the decomposition of the organic ligand, and finally the formation of a metal oxide residue. researchgate.netresearchgate.net The decomposition often occurs in multiple, distinct stages. mdpi.com The thermal stability of these complexes is influenced by the nature of the central metal ion. For instance, in related thiophene-2-carboxylate (B1233283) complexes, the thermal stability was found to follow the order: Co(II) > Cu(II) > Cd(II) > Mn(II). researchgate.net This information is critical for determining the viable temperature range for potential applications of these materials.

Table 2: Illustrative Thermal Decomposition Stages of Thiophenecarboxylate Metal Complexes

| Complex Type | Temperature Range (°C) | Mass Loss (%) | Decomposition Event |

|---|---|---|---|

| Generic Co(II) Complex | 100 - 170 | ~23% | Loss of coordinated water molecules. mdpi.com |

| 170 - 250 | ~10% | Initial ligand decomposition. mdpi.com | |

| 250 - 390 | ~35% | Final decomposition to metal oxide. mdpi.com | |

| Generic Mn(II) Complex | < 167 | - | Stable up to this temperature. researchgate.net |

Electrochemical and Optical Characterization of Derivatives and Complexes

The electrochemical and optical properties of derivatives and complexes of this compound are of significant interest for applications in materials science, such as in organic light-emitting diodes (OLEDs) and semiconductors. rsc.orgresearchgate.net

Cyclic voltammetry is a key electrochemical technique used to study the redox behavior of these compounds. For metal complexes of similar thiophene carboxylic acids, cyclic voltammetry can reveal information about the oxidation and reduction potentials of the metal center and the ligand, providing insight into the electronic structure and stability of the complex. mdpi.com

Optical properties are typically investigated using UV-Visible (UV-Vis) and fluorescence spectroscopy. The UV-Vis absorption spectrum provides information on the electronic transitions within the molecule. mdpi.com For metal complexes, these spectra can show ligand-to-metal or metal-to-ligand charge transfer bands. rsc.org Solid-state UV-visible spectroscopy has been used to determine the optical band gaps of metal complexes containing thiophene-based ligands, confirming their potential as semiconductor materials. rsc.org Density Functional Theory (DFT) calculations can further predict electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding the optical and electronic behavior of these molecules. mdpi.com

Chromatographic Techniques (HPLC, TLC, GC-MS, GC-IMS) for Purity Assessment and Mixture Analysis

Chromatography is the cornerstone of separation science, essential for assessing the purity of this compound and analyzing mixtures containing its derivatives.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds. For this compound and related compounds, reverse-phase (RP) HPLC is commonly used. sielc.comnih.gov A typical method might employ a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid to ensure good peak shape for the carboxylic acid. sielc.com HPLC is used for both qualitative and quantitative analysis, making it ideal for purity checks and reaction monitoring. nih.gov

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and effective method for monitoring reaction progress and performing preliminary purity assessments. Carboxylic acids often exhibit "tailing" on standard silica (B1680970) gel TLC plates due to strong interactions with the stationary phase. researchgate.net This issue can typically be resolved by adding a small amount of a volatile acid, such as acetic or formic acid, to the eluent, which protonates the silica surface and the analyte, leading to tighter, more symmetrical spots. researchgate.netacs.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. unar.ac.idjocpr.com For a compound like this compound, derivatization to a more volatile ester form (e.g., a methyl ester) is often necessary prior to analysis. GC-MS provides excellent separation and definitive identification based on both the retention time and the mass spectrum of the analyte. nih.govresearchgate.net This technique is particularly useful for identifying impurities and analyzing complex mixtures of thiophene derivatives. researchgate.net

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is an advanced technique that adds another dimension of separation. After separation by GC, ions are passed through a drift tube where they are separated based on their size, shape, and charge. This technique, and related methods like trapped ion mobility spectrometry (TIMS), can resolve isomers and isobars that may not be separated by GC or MS alone, providing more detailed structural information on thiophene compounds in complex matrices. acs.org

Table 3: Summary of Chromatographic Techniques

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Application/Notes |

|---|---|---|---|

| HPLC | C18 (Reverse-Phase) | Acetonitrile/Water with acid | Purity assessment, quantitative analysis. sielc.com |

| TLC | Silica Gel | Hexane/Ethyl Acetate with acid | Rapid reaction monitoring, qualitative purity check. researchgate.net |

| GC-MS | Capillary column (e.g., HP-5) | Helium | Analysis of volatile derivatives for impurity profiling. acs.orgnih.gov |

| GC-IMS | Capillary column | Nitrogen/Air (Drift Gas) | Separation of isomers and complex mixtures. acs.org |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Investigations of Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. nih.gov By calculating the electron density, DFT can predict a wide range of molecular properties, from optimized geometry to reactivity. nih.gov For 3,5-Dimethylthiophene-2-carboxylic acid, DFT calculations would provide a foundational understanding of its electronic characteristics.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability; a smaller gap generally indicates higher chemical reactivity. mdpi.com

For this compound, a HOMO/LUMO analysis would identify the distribution of electron density in these frontier orbitals, pinpointing the likely sites for electrophilic and nucleophilic attack. While specific energy values for this compound are not available in the reviewed literature, a hypothetical data table would resemble the following:

Table 1: Hypothetical Frontier Molecular Orbital Energies (Note: These values are for illustrative purposes only and are not based on actual calculations for this compound.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures and understand vibrational modes. mdpi.com Theoretical calculations of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra serve as a powerful tool for structural elucidation.

A computational study on this compound would involve optimizing the molecule's geometry and then calculating its vibrational frequencies (for IR spectra) and chemical shifts (for 1H and 13C NMR spectra). These predicted spectra would help in assigning the peaks observed in experimental measurements. For example, calculated IR frequencies can be correlated to specific bond stretches and bends within the molecule, such as the C=O and O-H stretches of the carboxylic acid group and the C-S stretches of the thiophene (B33073) ring.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for mapping out the potential energy surfaces of chemical reactions. This allows for the determination of transition state structures and the calculation of activation energies, providing a detailed picture of the reaction pathway.

For this compound, computational studies could elucidate the mechanisms of reactions such as esterification, amidation, or electrophilic substitution on the thiophene ring. By modeling the interaction with various reactants, researchers could predict the most favorable reaction pathways and understand the role of the dimethyl substituents on the reactivity of the thiophene core. Despite the utility of such analyses, no specific studies on the computational elucidation of reaction mechanisms involving this compound were identified in the literature.

Molecular Dynamics Simulations for Material Properties

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insights into the macroscopic properties of materials. mdpi.com These simulations can predict properties such as density, viscosity, diffusion coefficients, and the structural organization of molecules in condensed phases. researchgate.net

An MD study of this compound could be used to understand its behavior in a polymer matrix or a crystalline solid. For instance, simulations could reveal how the molecules pack in a solid state and the nature of intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups. Such information is critical for designing materials with specific physical properties. Currently, there are no published MD simulation studies focused specifically on this compound.

Computational Analysis of Binding Energies in Ligand-Metal Interactions

Thiophene-based carboxylic acids can act as ligands, coordinating with metal ions to form metal complexes. mdpi.com Computational chemistry allows for the detailed analysis of the interactions between a ligand and a metal center, including the calculation of binding energies. researchgate.net These calculations help in understanding the stability and electronic structure of the resulting complexes and can guide the design of new catalysts, sensors, or therapeutic agents. frontiersin.org

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies and Process Intensification

The development of new, efficient, and sustainable methods for the synthesis of 3,5-Dimethylthiophene-2-carboxylic acid is a key area of future research. Traditional synthetic routes can be resource-intensive, and modern chemistry is continuously seeking greener alternatives.

Novel Synthetic Approaches:

Catalytic systems are also being explored for the synthesis of thiophene-2-carboxylic acid and its derivatives. For instance, reactions using V-, Fe-, or Mo-containing catalysts have been shown to produce these compounds in good yields. semanticscholar.org The optimization of these catalytic processes for the specific synthesis of this compound could lead to more efficient and selective production. semanticscholar.org

Process Intensification:

Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, is another crucial avenue. The use of continuous flow reactors, for example, offers several advantages over traditional batch processing, including better heat and mass transfer, improved safety, and the potential for automation. researchgate.net Research into the flow synthesis of this compound could lead to significant improvements in its production. researchgate.net

Other enabling technologies for process intensification that could be applied include:

Microwave-assisted organic synthesis (MAOS): This technique can significantly reduce reaction times and improve yields.

Ultrasound (Sonochemistry): The use of high-frequency sound waves can enhance reaction rates and efficiency. unito.it

Mechanochemistry (Ball Milling): This solvent-free method can lead to quantitative yields in some reactions. unito.it

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| One-Pot/Multi-component Reactions | Reduced waste, increased efficiency, simplified procedures. nih.gov | Design of novel reaction cascades for this compound. |

| Metal-Free Synthesis | Reduced metal toxicity, greener processes. nih.gov | Exploration of new sulfur sources and reaction conditions. |

| Continuous Flow Synthesis | Improved safety, better process control, scalability. researchgate.net | Development of robust flow protocols for the target molecule. |

| Microwave-Assisted Synthesis | Rapid reaction times, potential for higher yields. unito.it | Optimization of microwave parameters for specific reaction steps. |

Exploration of New Derivatization Strategies for Enhanced Functionality

The functionalization of this compound through derivatization of its carboxylic acid group is a promising strategy for tailoring its properties for specific applications. scilit.com New derivatization agents and techniques can enhance detection in analytical methods and introduce new functionalities to the molecule. scilit.comnih.gov

Future research will likely focus on developing derivatization strategies that can:

Introduce photoactive or electroactive moieties: This could lead to the development of new materials for optoelectronics and sensing.

Incorporate biocompatible groups: This would be beneficial for applications in medicinal chemistry and drug delivery.

Attach to solid supports: This would facilitate the use of this compound derivatives in heterogeneous catalysis and solid-phase synthesis.

For example, the development of novel derivatization agents like 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) allows for the selective derivatization of carboxylic acids, enhancing their detection and analysis via LC-MS/MS. nih.gov Applying such strategies to this compound could facilitate its use in complex biological and environmental samples.

Advanced Applications in Catalysis and Optoelectronics